molecular formula CBrCl2NO2 B120469 Bromodichloronitromethane CAS No. 918-01-4

Bromodichloronitromethane

Cat. No. B120469
CAS RN: 918-01-4
M. Wt: 208.82 g/mol
InChI Key: JMZWGJLCNQYBHT-UHFFFAOYSA-N
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Description

Bromodichloromethane (BDCM) is a trihalomethane and a byproduct of the chlorination of drinking water that contains bromide and organic precursors. It is known to be a rodent carcinogen, causing a wide spectrum of neoplasms in rodents, including kidney and liver tumors in mice and rats . Despite its genotoxicity in bacterial and mammalian cell systems in vitro, there is no significant evidence of genotoxic activity in mammals in vivo .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of bromodichloromethane, they do mention related halogenated compounds and their synthesis. For example, 1,2-Dibromotetrachloroethane is used as a halogenating reagent in the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement . Similarly, [18F]Bromofluoromethane is synthesized from dibromomethane by substituting bromine with [18F]fluoride . These methods suggest that halogen exchange reactions could potentially be applied to the synthesis of BDCM.

Molecular Structure Analysis

The molecular structure of BDCM is not directly discussed in the provided papers. However, the analysis of the vibrational spectra of bromochlorofluoronitromethane, a related compound, indicates that precision in the force field description is required for agreement of experimental and calculated frequencies of the nitro group . This suggests that the molecular structure of BDCM could be similarly complex and would require detailed analysis to fully understand.

Chemical Reactions Analysis

BDCM is a member of the trihalomethanes and is known to undergo metabolic processes in vivo. A physiologically-based pharmacokinetic (PBPK) model has been developed to estimate the rates of metabolism of BDCM in rats, indicating that CYP2E1 is the major P450 isoform involved in the bioactivation of BDCM to reactive intermediates . The reaction of geminal bromonitroalkanes with nucleophiles, such as the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base, releases NO2- and Br- ions but not BrO3-, which could be relevant to understanding the reactivity of BDCM .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDCM are inferred from studies on related trihalomethanes. For instance, the phase behavior of bromodichloromethane and dibromochloromethane has been studied by isobaric calorimetry and isothermal compression, revealing that the molecular symmetry controls the molecular aggregation in the crystalline state . This suggests that BDCM may have similar phase behavior and molecular interactions.

Scientific Research Applications

Environmental Presence and Formation

BDCNM is identified as a drinking water disinfection byproduct, formed during water treatment processes involving chlorination in the presence of organic matter and bromide ions. Studies have characterized its formation and presence in water systems, highlighting its significance in environmental chemistry and water quality assessment. Notably, BDCNM has been found in finished drinking water, with analytical chemistry techniques employed to detect and quantify its levels. This research underscores the importance of monitoring halonitromethanes like BDCNM in water supplies to assess potential public health risks (Plewa et al., 2004).

Toxicological Studies

Toxicological studies have explored the cytotoxic and genotoxic effects of BDCNM on mammalian cells. Research indicates that BDCNM, along with other halonitromethanes, exhibits potent cytotoxicity and genotoxicity in vitro, posing potential health hazards. These findings contribute to understanding the toxicological impact of water disinfection byproducts and inform risk assessment and regulatory standards for water quality (Plewa et al., 2004).

Chemical Kinetics and Degradation

Studies on the chemical kinetics and degradation pathways of BDCNM provide insights into its environmental behavior and stability. Research employing techniques like electron pulse radiolysis and transient absorption spectroscopy has measured the rate constants for reactions involving BDCNM and free radicals. Understanding these kinetics is crucial for modeling the fate of BDCNM in water treatment processes and natural aquatic systems (Mezyk et al., 2006).

Health Risk Assessments

Epidemiological and experimental studies have assessed the potential health risks associated with exposure to BDCNM. Investigations into the association between BDCNM levels in water supplies and adverse health outcomes, such as reproductive toxicity and carcinogenicity, are critical for public health policy and drinking water standards. These studies inform guidelines and regulations aimed at minimizing exposure to harmful disinfection byproducts (King et al., 2000).

Safety And Hazards

Bromodichloronitromethane is classified as a dangerous good for transport and may be subject to additional shipping charges . It can cause skin irritation, serious eye irritation, drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

bromo-dichloro-nitromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrCl2NO2/c2-1(3,4)5(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZWGJLCNQYBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021509
Record name Bromodichloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodichloronitromethane

CAS RN

918-01-4
Record name Bromodichloronitromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, bromodichloronitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodichloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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